molecular formula C7H2BrFN2O2 B13480000 4-Bromo-2-fluoro-6-nitrobenzonitrile

4-Bromo-2-fluoro-6-nitrobenzonitrile

Cat. No.: B13480000
M. Wt: 245.01 g/mol
InChI Key: YHJSZPNZIKXNDG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-nitrobenzonitrile is an aromatic compound with the molecular formula C7H2BrFN2O2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-nitrobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration. For instance, the bromination can be carried out using N-bromosuccinimide (NBS) in dichloromethane at 0°C, followed by nitration using concentrated sulfuric acid and sodium nitrite at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, NAS with an amine can yield an aromatic amine derivative, while EAS with a nitrating agent can introduce additional nitro groups to the aromatic ring.

Scientific Research Applications

4-Bromo-2-fluoro-6-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-nitrobenzonitrile is primarily based on its ability to undergo nucleophilic and electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups on the aromatic ring enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-6-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro groups on the benzonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

4-bromo-2-fluoro-6-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H

InChI Key

YHJSZPNZIKXNDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)F)Br

Origin of Product

United States

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